

CC-930 Clinical Trial Termination: A Technical Support Resource for Researchers

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Compound of Interest

Compound Name: CC-930

Cat. No.: B1684340

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South San Francisco, CA – The clinical development of **CC-930** (tanzisertib), a c-Jun N-terminal kinase (JNK) inhibitor, was discontinued following observations of liver toxicity in a Phase 2 clinical trial for idiopathic pulmonary fibrosis (IPF). This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand the circumstances surrounding the trial's termination, offering troubleshooting guidance and frequently asked questions related to the experimental context.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the **CC-930** clinical trial?

A1: The Phase 2 clinical trial of **CC-930** in patients with idiopathic pulmonary fibrosis (IPF) was terminated due to an unfavorable benefit/risk profile, specifically the observation of elevated liver enzymes, indicating potential hepatotoxicity.^[1] This decision was made after a sequential, ascending dose study revealed these safety concerns.

Q2: At which dose level was liver toxicity observed?

A2: While specific quantitative data from the trial have not been extensively published, reports indicate that the elevations in liver enzymes were observed at the 100 mg twice-daily (BID) dosing regimen.

Q3: What is the proposed mechanism of action for **CC-930** and its link to liver toxicity?

A3: **CC-930** is a potent inhibitor of all JNK isoforms (JNK1, JNK2, and JNK3), with a particular bias towards JNK2. The JNK signaling pathway is a critical component of the cellular response to stress, and its sustained activation can lead to apoptosis and inflammation. In the context of the liver, sustained JNK activation is implicated in various forms of liver injury. The observed hepatotoxicity of **CC-930** may be linked to its potent inhibition of JNK2, which can disrupt the delicate balance of cellular stress responses in hepatocytes.

Q4: Was the liver toxicity of **CC-930** predicted in preclinical studies?

A4: Detailed public reports from the preclinical toxicology studies of **CC-930** are not readily available. However, drug-induced liver injury (DILI) is a known challenge in drug development and is not always predicted by preclinical animal models. Idiosyncratic DILI, which can be influenced by individual patient factors, is particularly difficult to predict before human trials.

Q5: Are there other JNK inhibitors that have shown similar liver toxicity?

A5: The development of a successor to **CC-930**, named CC-90001, provides some insight. CC-90001 is a JNK inhibitor with a strong bias for JNK1 over JNK2. In a Phase 2 clinical trial for IPF, CC-90001 was generally well-tolerated and did not show clinically meaningful elevations in liver enzymes.^[2] This suggests that the liver toxicity observed with **CC-930** might be related to its specific JNK isoform inhibition profile, particularly its potent action on JNK2.

Troubleshooting Guide for Related Experiments

For researchers working with JNK inhibitors or investigating drug-induced liver injury, the following troubleshooting guide may be helpful:

Issue	Potential Cause	Recommended Action
Unexpected cytotoxicity in hepatocyte cell cultures with a JNK inhibitor.	Off-target effects of the compound.	- Perform a kinase panel screening to assess the inhibitor's selectivity. - Titrate the compound to the lowest effective concentration. - Use a structurally different JNK inhibitor as a control.
Cell culture conditions.	- Ensure proper cell health and density. - Test for mycoplasma contamination. - Optimize serum concentration in the media.	
Inconsistent results in animal models of liver injury.	Variability in drug metabolism between species.	- Characterize the pharmacokinetic and pharmacodynamic profile of the compound in the specific animal model. - Ensure consistent dosing and formulation.
Animal model limitations.	- Consider using multiple, mechanistically different models of liver injury (e.g., toxin-induced, diet-induced).	
Difficulty in translating in vitro findings to in vivo models.	Differences in drug exposure and metabolism.	- Measure compound concentrations in both in vitro and in vivo systems. - Use liver microsomes or hepatocytes from the relevant species to study in vitro metabolism.

Quantitative Data Summary

Detailed quantitative data from the terminated **CC-930** Phase 2 trial (NCT01203943) regarding the specific elevations in liver enzymes (e.g., ALT, AST) and the number of affected patients have not been made publicly available in peer-reviewed literature or clinical trial registries. This is not uncommon for clinical trials that are terminated early due to safety concerns. The following table summarizes the known information regarding **CC-930's** inhibitory profile.

Parameter	CC-930 (Tanzisertib)
Target	c-Jun N-terminal kinase (JNK)
IC50 (JNK1)	61 nM
IC50 (JNK2)	7 nM
IC50 (JNK3)	6 nM

Experimental Protocols

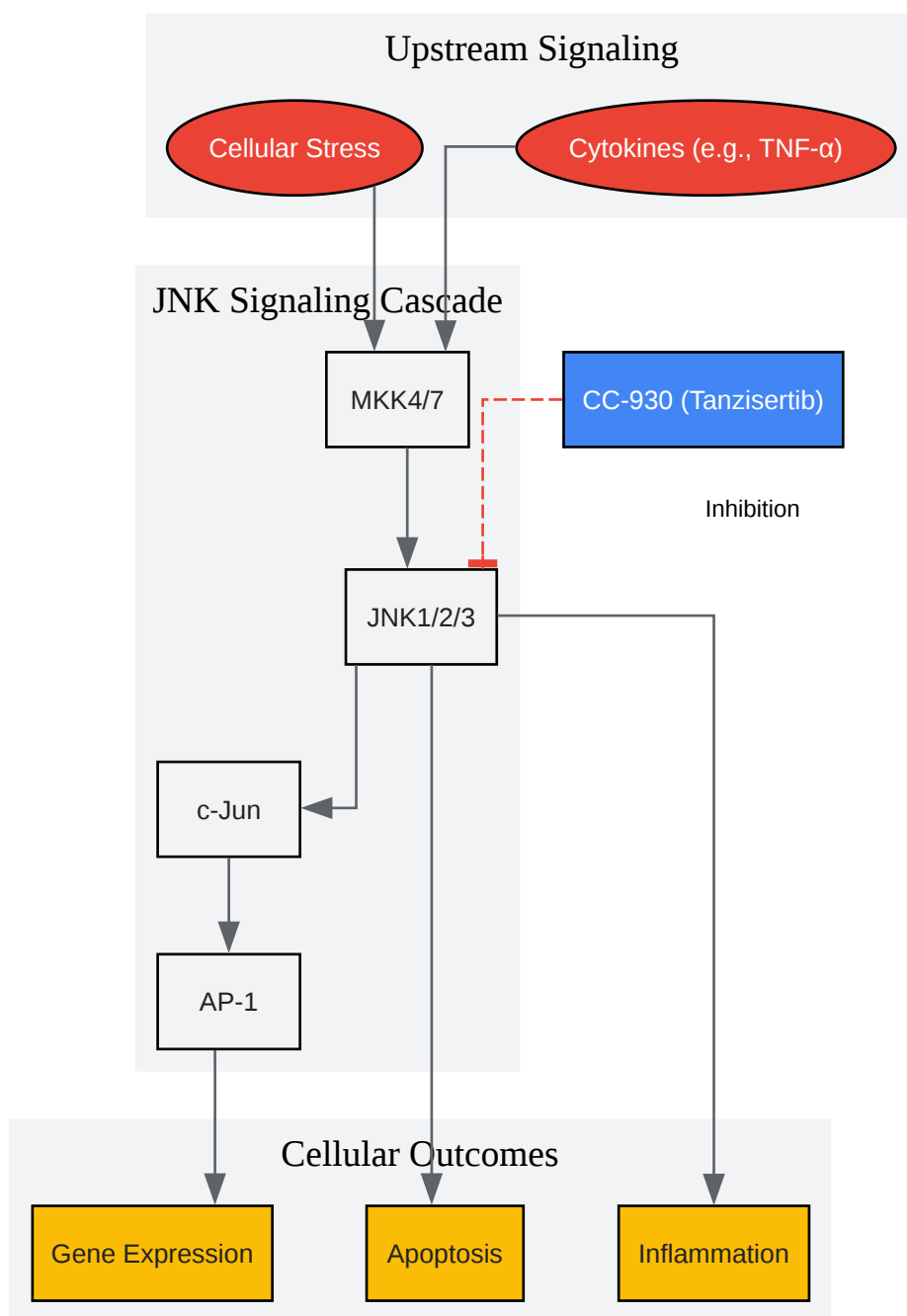
While the specific, detailed protocols from the **CC-930** trial are proprietary, a standard protocol for monitoring liver function in a clinical trial for a novel therapeutic for idiopathic pulmonary fibrosis would typically include the following:

Protocol: Liver Function Monitoring in IPF Clinical Trials

- Baseline Assessment:
 - Prior to the first dose of the investigational drug, a comprehensive liver function panel is performed. This includes, but is not limited to:
 - Alanine aminotransferase (ALT)
 - Aspartate aminotransferase (AST)
 - Alkaline phosphatase (ALP)
 - Total bilirubin
 - Gamma-glutamyl transferase (GGT)

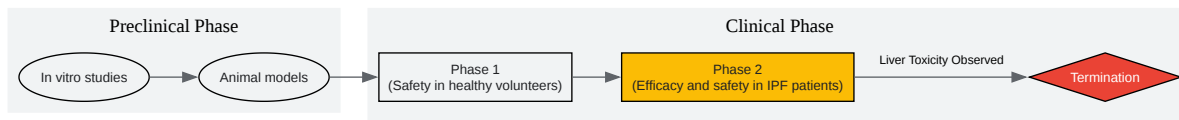
- Albumin
- Routine Monitoring:
 - Liver function tests are repeated at regular intervals throughout the study. A typical schedule would be:
 - Every 2 weeks for the first 3 months of treatment.
 - Monthly for the subsequent 3 months.
 - Every 3 months thereafter for the duration of the study.
- Unscheduled Monitoring:
 - Additional liver function tests are performed immediately if a patient develops any signs or symptoms suggestive of liver injury, such as:
 - Nausea or vomiting
 - Unexplained fatigue
 - Right upper quadrant abdominal pain
 - Jaundice
 - Dark urine
 - Pruritus
- Dose Modification and Discontinuation Criteria:
 - The protocol defines specific thresholds for liver enzyme elevations that trigger a dose reduction, temporary interruption, or permanent discontinuation of the investigational drug. These are often based on multiples of the upper limit of normal (ULN) for ALT and AST, and are considered in conjunction with bilirubin levels (Hy's Law).

Visualizations



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Caption: Simplified JNK signaling pathway and the point of inhibition by **CC-930**.



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Caption: Logical workflow of the **CC-930** clinical development leading to termination.

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References

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